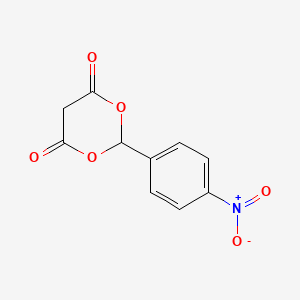![molecular formula C20H42N2 B14624838 (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene CAS No. 55705-60-7](/img/structure/B14624838.png)
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene is an organic compound characterized by its unique diazene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the hydrazine, allowing it to react with the alkyl halide to form the diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are meticulously controlled to ensure high yield and purity of the product. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The diazene group can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require the presence of a strong nucleophile and a suitable leaving group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted diazene compounds depending on the nucleophile used.
Scientific Research Applications
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials where the diazene group imparts specific properties.
Mechanism of Action
The mechanism by which (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene exerts its effects involves the interaction of the diazene group with various molecular targets. The diazene group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Hydrazobenzene: Contains a similar diazene group but with different alkyl groups attached.
Uniqueness
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene is unique due to its specific alkyl substituents, which impart distinct chemical and physical properties compared to other diazene compounds. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
55705-60-7 |
|---|---|
Molecular Formula |
C20H42N2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
bis(2,4-dimethyl-3-propan-2-ylpentan-3-yl)diazene |
InChI |
InChI=1S/C20H42N2/c1-13(2)19(14(3)4,15(5)6)21-22-20(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
InChI Key |
USFSYPDQNVGGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(C)C)N=NC(C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)
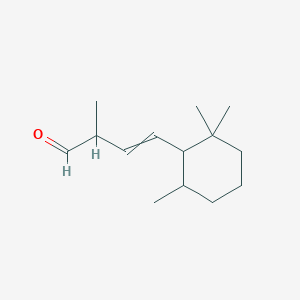
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

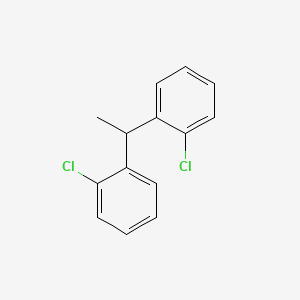
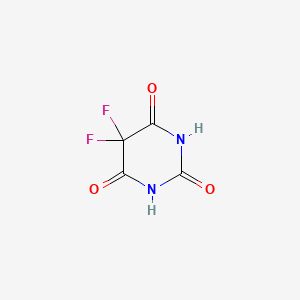
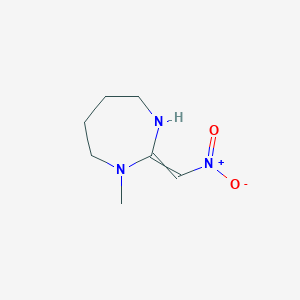
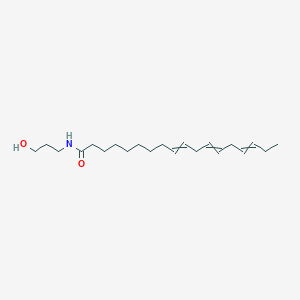
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
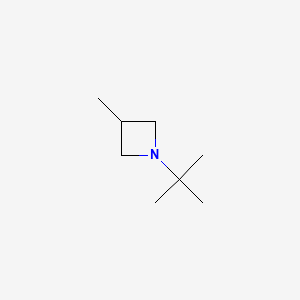
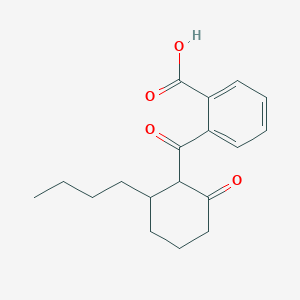
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
